molecular formula C16H27NO8 B12450437 Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate

Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate

Cat. No.: B12450437
M. Wt: 361.39 g/mol
InChI Key: ALQXXUHPEAESLZ-JTQLQIEISA-N
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Description

Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is a chemical compound that is commonly used in organic synthesis. It is characterized by the presence of two tert-butoxycarbonyl (BOC) protecting groups attached to the nitrogen atoms of the aspartate moiety. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate typically involves the protection of the amino groups of L-aspartate with tert-butoxycarbonyl groups. This can be achieved by reacting L-aspartate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Scientific Research Applications

Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate exerts its effects involves the protection of amino groups through the formation of stable carbamate linkages. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, allowing for the controlled release of the free amine groups. This property makes it valuable in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate is unique due to its specific application in peptide synthesis and its stability under various reaction conditions. Its ability to be selectively deprotected makes it a versatile tool in organic synthesis .

Properties

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

IUPAC Name

dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate

InChI

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3/t10-/m0/s1

InChI Key

ALQXXUHPEAESLZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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